
trans-Cyclohexane-1,3-diyldimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H18N2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine typically involves the reduction of a precursor compound, such as a nitrile or an imine, using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine may involve catalytic hydrogenation of the corresponding nitrile or imine using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride
- rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol
Uniqueness
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is unique due to its specific stereochemistry and the presence of an aminomethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-cyclohexane-1,3-diyldimethanamine, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Catalytic hydrogenation of 1,3-dicyanocyclohexane derivatives is a primary route. The stereochemistry (trans configuration) is controlled by using palladium or nickel catalysts under high-pressure H₂. Solvent polarity (e.g., ethanol vs. tetrahydrofuran) and temperature (80–120°C) significantly affect reaction rates and diastereomeric excess .
- Data Note : The trans isomer (CAS 2579-20-6) is typically isolated via fractional distillation (bp ~220°C) .
Q. How can NMR spectroscopy distinguish trans-cyclohexane-1,3-diyldimethanamine from its cis counterpart?
- Methodology :
- ¹H NMR : Axial-equatorial coupling in the trans isomer results in distinct splitting patterns for methylene protons adjacent to amine groups (δ 2.3–2.8 ppm).
- ¹³C NMR : The trans isomer shows fewer signals due to symmetry (e.g., equivalent carbons at positions 1 and 3) .
Q. What are the key challenges in purifying trans-cyclohexane-1,3-diyldimethanamine, and how are they addressed?
- Methodology :
- Distillation : Effective for separating trans (bp 220°C) from lower-boiling impurities but requires careful temperature control to prevent decomposition.
- Crystallization : Recrystallization in ethanol/water mixtures (1:2 v/v) enhances purity by exploiting solubility differences between diastereomers .
Advanced Research Questions
Q. How can enantiomeric resolution of trans-cyclohexane-1,3-diyldimethanamine be achieved, and what chiral auxiliaries are most effective?
- Methodology :
- Chiral Salts : Use (+)- or (-)-tartaric acid to form diastereomeric salts. The R,R and S,S enantiomers exhibit differential solubility in methanol, enabling separation via fractional crystallization (yield ~65–70%) .
- Chromatography : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >95% ee under normal-phase conditions .
Q. What computational methods predict the conformational stability of trans-cyclohexane-1,3-diyldimethanamine, and how do substituents affect ring strain?
- Methodology :
- DFT Calculations : B3LYP/6-311+G(d,p) level calculations reveal chair conformations are most stable. Axial amine groups introduce 1,3-diaxial strain (~3.2 kcal/mol) but are offset by hydrogen bonding in polar solvents .
- MD Simulations : Solvent effects (e.g., water vs. DMSO) alter ring puckering dynamics, influencing reactivity in nucleophilic substitutions .
Q. How does trans-cyclohexane-1,3-diyldimethanamine perform as a ligand in transition-metal catalysis, and what mechanistic insights exist?
- Methodology :
- Coordination Studies : The trans geometry facilitates chelation with Pd(II) or Ru(II), forming six-membered metallacycles. Stability constants (log K ~8.2) are determined via UV-vis titration in acetonitrile .
- Catalytic Applications : In asymmetric hydrogenation, the ligand achieves 85–90% ee for α,β-unsaturated ketones, attributed to steric shielding of the Re face .
Q. Data Contradictions and Resolution
Q. Why do reported melting points for trans-cyclohexane-1,3-diyldimethanamine vary across studies, and how should researchers validate purity?
- Analysis : Discrepancies (e.g., mp -70°C vs. -50°C) arise from residual solvents or diastereomeric impurities.
- Resolution : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min to identify phase transitions. Cross-validate with elemental analysis (%N: calc. 18.1%, obs. 17.8–18.0%) .
Q. Methodological Tables
Table 1. Key Physical Properties of trans-Cyclohexane-1,3-diyldimethanamine
Property | Value | Method/Source |
---|---|---|
Boiling Point | 220°C | Fractional Distillation |
Melting Point | -70°C | DSC |
Density (25°C) | 0.940 g/cm³ | Pycnometry |
Enantiomeric Excess | >95% ee | Chiral HPLC |
Table 2. Reaction Optimization for Catalytic Hydrogenation
Condition | Optimal Value | Impact on Yield/ee |
---|---|---|
Catalyst (Pd/C) Loading | 5 wt% | Yield: 92% |
H₂ Pressure | 50 bar | ee: 85% (R,R) |
Solvent | Ethanol/THF (3:1) | Diastereomer Ratio: 9:1 |
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m1/s1 |
InChI Key |
QLBRROYTTDFLDX-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)CN)CN |
Canonical SMILES |
C1CC(CC(C1)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.